

Molecular structure and stability of estradiol benzoate

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Compound of Interest

Compound Name: Estradiol Benzoate

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An In-depth Technical Guide on the Molecular Structure and Stability of **Estradiol Benzoate**

Introduction

Estradiol benzoate is a synthetic ester of the natural estrogen, 17 β -estradiol.[1] It functions as a prodrug, which, after administration, is cleaved to release 17 β -estradiol, the most potent endogenous human estrogen.[2][3] The addition of the benzoate ester at the C3 position enhances the lipophilicity of the molecule, which improves its absorption and allows for a sustained release profile, particularly in oil-based depot injections.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, stability, and analytical methodologies pertinent to **estradiol benzoate**, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

Estradiol benzoate is characterized by a four-ring steroid nucleus (estra-1,3,5(10)-triene). A benzoate group is attached via an ester linkage to the phenolic hydroxyl group at the C3 position of the A-ring, and a secondary hydroxyl group is present at the C17 position of the D-ring.[1][4]

Chemical and Physical Properties

The fundamental physicochemical properties of **estradiol benzoate** are summarized below. These characteristics are critical for its formulation, delivery, and analytical characterization.

Property	Value	Reference(s)
IUPAC Name	[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate	[1]
CAS Number	50-50-0	[1]
Molecular Formula	C ₂₅ H ₂₈ O ₃	[1][5]
Molecular Weight	376.49 g/mol	[6][7]
Appearance	White to off-white crystalline powder	[6][8]
Melting Point	191-198 °C	[7][9]
Optical Rotation	[α] ²⁹ : +54° to +58° (0.1 g in 10 mL acetone)	[8]
Solubility	- Water: Practically insoluble	[8][10]
- Ethanol: Slightly soluble (~2 mg/mL)	[8][11]	
- Acetone: Sparingly soluble	[8]	
- DMSO: Soluble (≥12.15 mg/mL)	[10][12]	
- Dimethylformamide (DMF): Soluble (~30 mg/mL)	[11]	
Purity	≥97% to ≥98%	[7][11]

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the identification and quantification of **estradiol benzoate**. Key data from various analytical techniques are summarized below.

Spectroscopic Characterization

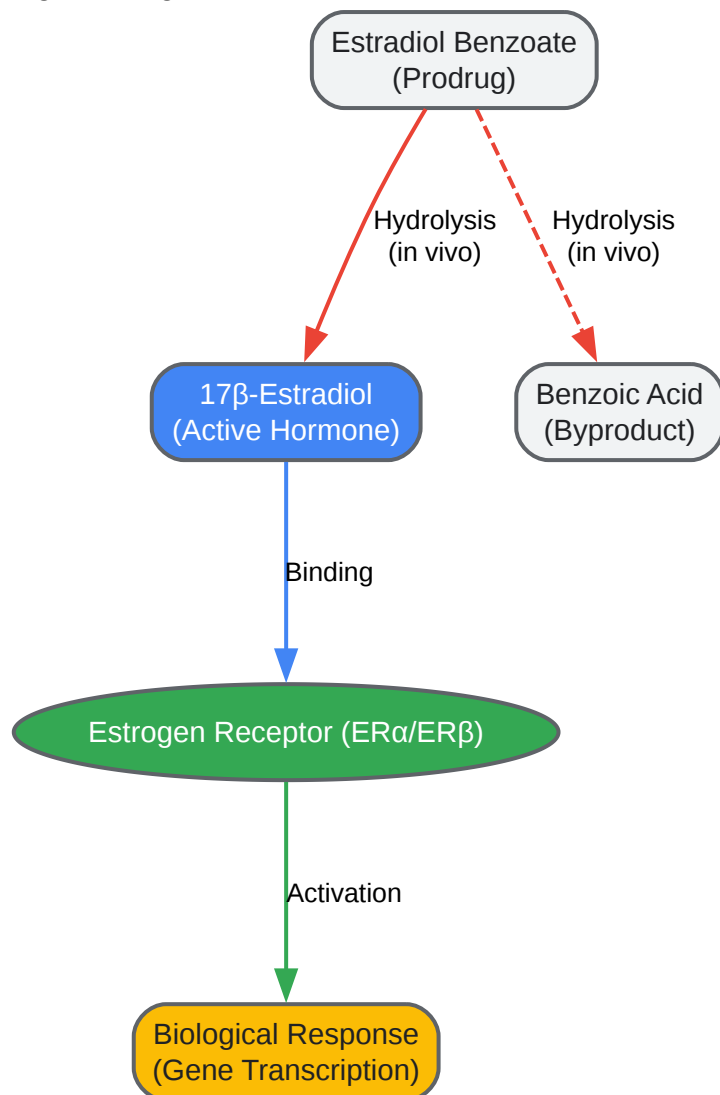
Technique	Key Data and Observations	Reference(s)
¹ H NMR	Characteristic peaks for aromatic protons of the benzoate group (~7.5-8.2 ppm) and the A-ring of the steroid (~6.9-7.3 ppm). A singlet for the C18 methyl group is observed at ~0.78 ppm.	[13]
¹³ C NMR	Signals corresponding to the carbonyl carbon of the ester and the aromatic carbons of both the benzoate and steroid moieties are present.	[1]
Infrared (IR)	Key absorption bands include: C=O stretching (ester) at ~1730 cm ⁻¹ , C-O stretching, O-H stretching (alcohol) at ~3400-3500 cm ⁻¹ , and aromatic C=C stretching.	[1][8]
Mass Spectrometry (MS)	The molecular ion peak [M] ⁺ is observed at m/z 376. The base peak is typically at m/z 105, corresponding to the benzoyl cation [C ₆ H ₅ CO] ⁺ . Another significant fragment appears at m/z 77 for the phenyl group [C ₆ H ₅] ⁺ .	[1][14]
UV-Vis	Maximum absorbance (λ _{max}) at approximately 202 nm and 230 nm.	[11]

Stability Profile and Degradation Pathways

The stability of **estradiol benzoate** is a critical factor for its storage and formulation. The primary degradation pathway is the hydrolysis of the ester bond.

- **Hydrolytic Degradation:** The ester linkage at the C3 position is susceptible to hydrolysis, especially under acidic or basic conditions, yielding 17 β -estradiol and benzoic acid. This is the same mechanism by which the prodrug is activated in vivo.[3]
- **Oxidative Degradation:** The estradiol moiety, once released, can undergo oxidation. The secondary alcohol at C17 can be oxidized to a ketone, forming estrone.[15] Further degradation of the steroid rings can occur under harsh oxidative conditions.[15][16]
- **Thermal Stability:** The compound is a solid with a high melting point, suggesting good thermal stability under standard storage conditions. Loss on drying is specified as not more than 1.0% when heated at 105°C for 4 hours.[8]
- **Storage:** For long-term stability, **estradiol benzoate** powder should be stored at -20°C.[9] [11] Stock solutions should be prepared fresh, but can be stored at -80°C for up to a year. [10]

Logical Diagram of Estradiol Benzoate as a Prodrug

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Caption: Logical relationship of **estradiol benzoate** as a prodrug.

Experimental Protocols

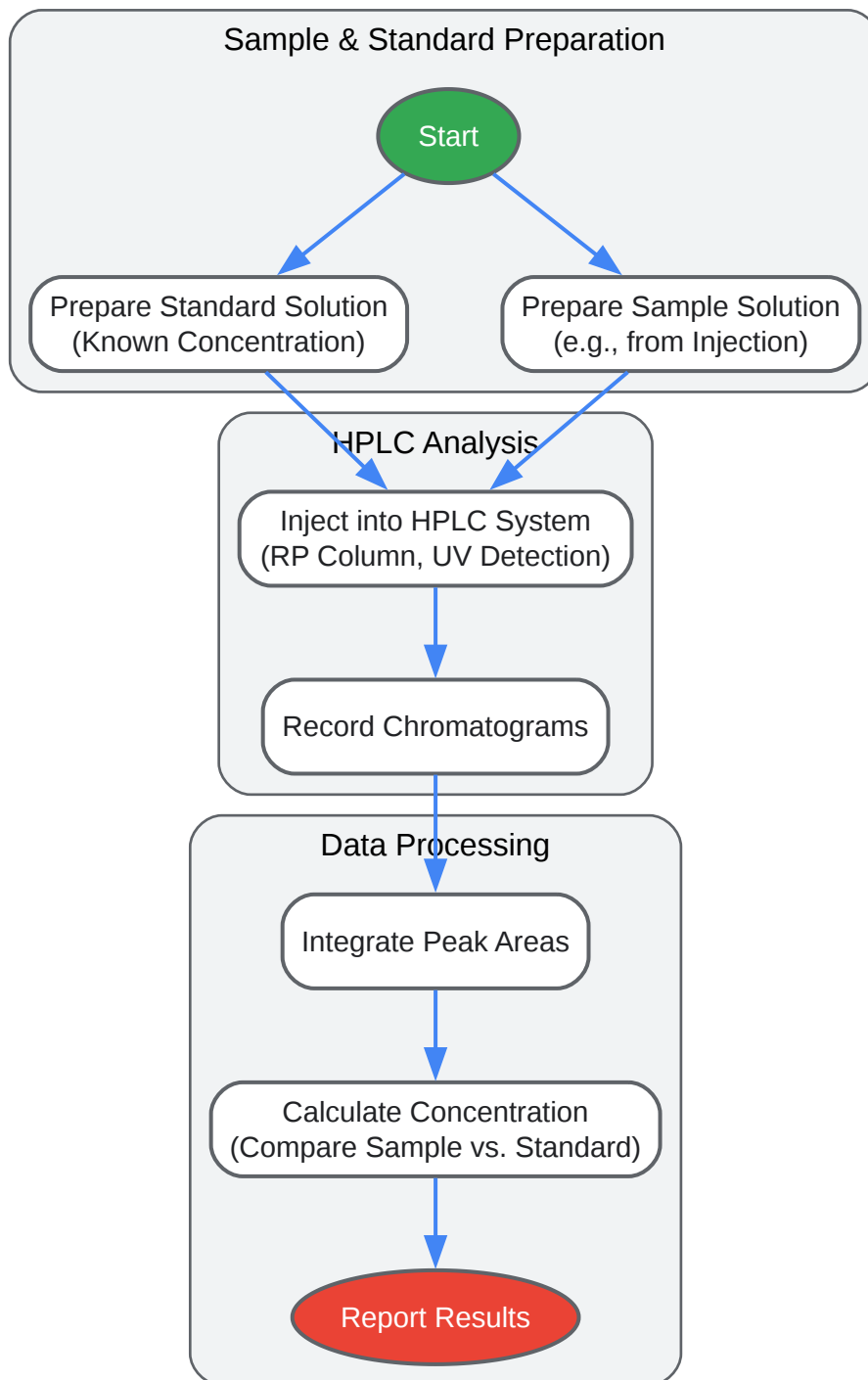
Accurate and validated analytical methods are crucial for the quality control and study of **estradiol benzoate**.

Assay and Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the potency and purity of **estradiol benzoate**.

- Objective: To quantify **estradiol benzoate** and detect any related substances or degradation products.
- Instrumentation: A standard HPLC system with a UV detector.
- Method Parameters (General Example):
 - Column: Reverse-phase C18 or Phenyl column (e.g., μ Bondapak Phenyl, 5 μ m, 3.9 mm x 300 mm).[\[17\]](#)
 - Mobile Phase: A mixture of acetonitrile and water, often in a ratio around 80:20 (v/v) or 55:45 (v/v).[\[17\]](#)[\[18\]](#)
 - Flow Rate: Typically 0.8 to 1.0 mL/min.[\[17\]](#)[\[18\]](#)
 - Detection: UV absorbance at 220 nm or 230 nm.[\[11\]](#)[\[17\]](#)
 - Temperature: Ambient.
- Standard Solution Preparation: Accurately weigh about 25 mg of **Estradiol Benzoate** Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent like methanol to obtain a known concentration.[\[8\]](#)[\[17\]](#)
- Sample Solution Preparation (from Injection Formulation): Transfer an accurately measured volume of the injection, equivalent to about 10 mg of **estradiol benzoate**, to a separator. Add 30 mL of hexane saturated with 90% methanol. Extract with five 15-mL portions of 90% methanol saturated with hexane. Filter the combined extracts and dilute to a final volume of 200 mL with methanol.[\[8\]](#)
- Analysis: Inject equal volumes (e.g., 10-20 μ L) of the standard and sample solutions into the chromatograph. Calculate the amount of **estradiol benzoate** in the sample by comparing the peak area with that of the standard.

Experimental Workflow for HPLC Assay



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Caption: Workflow for the assay of **estradiol benzoate** by HPLC.

Infrared Spectroscopy

- Objective: To confirm the identity of the substance by identifying its key functional groups.
- Protocol (Potassium Bromide Disk Method):
 - Dry the **Estradiol Benzoate** sample in a desiccator over phosphorus pentoxide for 4 hours.[\[8\]](#)
 - Triturate approximately 1-2 mg of the dried sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
 - Press the mixture in a die under high pressure to form a transparent or translucent pellet.
 - Record the infrared spectrum using an FTIR spectrometer.
 - Compare the resulting spectrum with a reference spectrum of **Estradiol Benzoate**. The spectra should exhibit similar absorption intensities at the same wavenumbers.[\[8\]](#)

Mechanism of Action: Estrogen Receptor Signaling

As a prodrug, **estradiol benzoate** itself has a very low affinity for estrogen receptors (ERs).[\[19\]](#) Its biological activity is dependent on its conversion to 17 β -estradiol.[\[2\]](#) Estradiol exerts its effects primarily through binding to two nuclear hormone receptors: Estrogen Receptor Alpha (ER α) and Estrogen Receptor Beta (ER β).[\[20\]](#)

- Genomic Signaling (Classical Pathway):
 - Estradiol diffuses into the target cell and binds to ER α or ER β in the cytoplasm or nucleus.[\[20\]](#)[\[21\]](#)
 - Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ER α /ER α or ER β /ER β) or heterodimers (ER α /ER β).[\[20\]](#)[\[22\]](#)
 - The dimerized receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[\[21\]](#)[\[23\]](#)

- The DNA-bound receptor recruits co-activator or co-repressor proteins, which modulates the transcription of genes, leading to the synthesis of specific proteins that mediate the physiological response.[2][21]
- Non-Genomic Signaling: Estradiol can also initiate rapid signaling events by interacting with membrane-associated ERs (mERs) or G-protein coupled estrogen receptor 1 (GPER1).[22][23] This can lead to the activation of intracellular kinase cascades like the MAPK and PI3K/AKT pathways, which can influence cell proliferation and survival.[22]

Caption: Simplified genomic signaling pathway of estradiol.

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